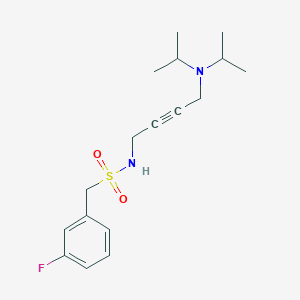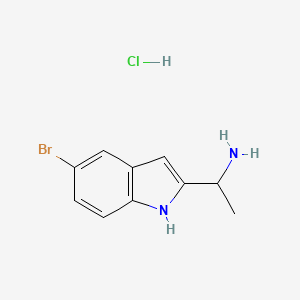![molecular formula C22H21N3O4S B2382122 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 899943-78-3](/img/structure/B2382122.png)
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a pyrazinone ring, a thioether linkage, and an acetamide group attached to a dimethylphenyl ring .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the thioether linkage could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational chemistry methods .Scientific Research Applications
Antioxidant Activity
Research into novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has demonstrated that these compounds possess moderate to significant radical scavenging activity. This suggests that derivatives of dihydropyrazine, similar to the specified compound, could have potential as antioxidants. Modifications to the core structure may enhance these properties, indicating a pathway for the development of new antioxidant agents (Matloob Ahmad et al., 2012).
Antimicrobial and Antifungal Activities
Synthetic efforts have yielded compounds with structures incorporating benzofuran and pyrazole units showing moderate herbicidal and fungicidal activities. These findings suggest that compounds with a similar structural framework could be explored for their potential in developing new antimicrobial and antifungal agents (霍静倩 et al., 2016).
Antitumor Activity
Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against certain cancer cell lines. This suggests that incorporating specific functional groups into compounds like the one could yield promising antitumor agents (L. Yurttaş et al., 2015).
Antioxidant Coordination Complexes
Research into pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) has revealed significant antioxidant activity. This highlights the potential for the development of antioxidant coordination complexes using structurally related compounds (K. Chkirate et al., 2019).
Antibacterial Agents
The synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed a novel class of promising antibacterial agents. This indicates the potential for designing antibacterial compounds using the core structure as a template (M. Palkar et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-3-5-17(15(2)11-14)24-20(26)13-30-21-22(27)25(8-7-23-21)16-4-6-18-19(12-16)29-10-9-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMZZHVPOTCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)




![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)



